1-((4-Methyl-6-morpholinopyrimidin-2-yl)methyl)-3-(m-tolyl)urea
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Overview
Description
1-((4-Methyl-6-morpholinopyrimidin-2-yl)methyl)-3-(m-tolyl)urea is a chemical compound belonging to the class of morpholinopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Methyl-6-morpholinopyrimidin-2-yl)methyl)-3-(m-tolyl)urea typically involves multiple steps, starting with the preparation of the core morpholinopyrimidine structure. The process may include:
Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as guanidine and β-keto esters.
Introduction of the Morpholine Group: The morpholine moiety is introduced via nucleophilic substitution reactions.
Urea Formation: The final step involves the reaction of the morpholinopyrimidine derivative with m-tolyl isocyanate to form the urea derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems might be employed to enhance production efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-((4-Methyl-6-morpholinopyrimidin-2-yl)methyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and inert atmosphere.
Substitution: Amines, alcohols, and polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or amines.
Substitution: Amides, esters, or ethers.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Medicine: It has been studied for its anti-inflammatory, antiviral, and anticancer properties.
Agriculture: It may be used as a precursor for the synthesis of herbicides and pesticides.
Material Science: Its unique chemical structure makes it suitable for the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 1-((4-Methyl-6-morpholinopyrimidin-2-yl)methyl)-3-(m-tolyl)urea exerts its effects involves interaction with specific molecular targets and pathways. For example, in its role as an anti-inflammatory agent, it may inhibit key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) or lipoxygenase (LOX).
Comparison with Similar Compounds
Morpholinopyrimidine derivatives: These compounds share the morpholinopyrimidine core structure but differ in their substituents and functional groups.
Urea derivatives: Other urea compounds with different aryl groups attached to the urea moiety.
Uniqueness: 1-((4-Methyl-6-morpholinopyrimidin-2-yl)methyl)-3-(m-tolyl)urea stands out due to its specific combination of the morpholinopyrimidine core and the m-tolyl group, which may confer unique biological activities and properties compared to other similar compounds.
Properties
IUPAC Name |
1-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]-3-(3-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-13-4-3-5-15(10-13)21-18(24)19-12-16-20-14(2)11-17(22-16)23-6-8-25-9-7-23/h3-5,10-11H,6-9,12H2,1-2H3,(H2,19,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIRNMRMJXIHRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC2=NC(=CC(=N2)N3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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